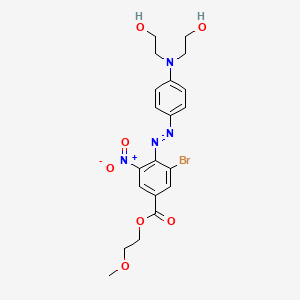
2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, depending on the specific steps involved. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various aromatic amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the azo group, potentially leading to the formation of different functional groups.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can produce various oxidized derivatives.
Applications De Recherche Scientifique
2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy due to its vivid color properties.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, influencing the compound’s reactivity. Additionally, the presence of nitro and bromo groups can enhance its electrophilic properties, making it reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
What sets 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. The presence of both nitro and bromo groups, along with the azo linkage, makes it particularly versatile in various chemical reactions and applications .
Propriétés
Numéro CAS |
85136-53-4 |
|---|---|
Formule moléculaire |
C20H23BrN4O7 |
Poids moléculaire |
511.3 g/mol |
Nom IUPAC |
2-methoxyethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-3-bromo-5-nitrobenzoate |
InChI |
InChI=1S/C20H23BrN4O7/c1-31-10-11-32-20(28)14-12-17(21)19(18(13-14)25(29)30)23-22-15-2-4-16(5-3-15)24(6-8-26)7-9-27/h2-5,12-13,26-27H,6-11H2,1H3 |
Clé InChI |
RVDDORUQEHYZBF-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=O)C1=CC(=C(C(=C1)Br)N=NC2=CC=C(C=C2)N(CCO)CCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


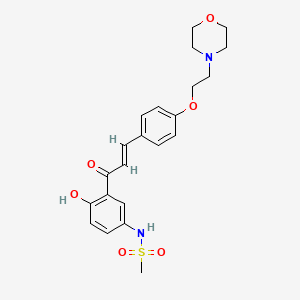

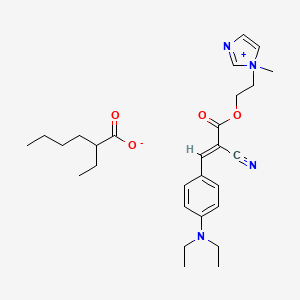


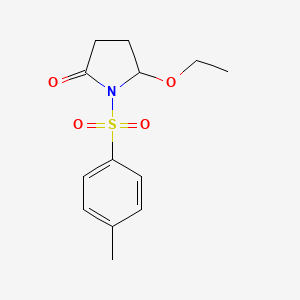



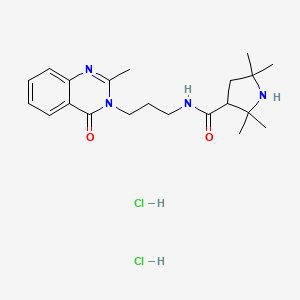

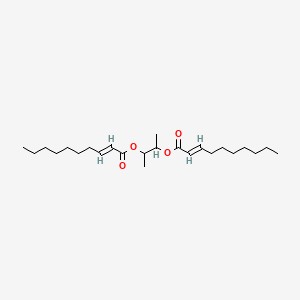
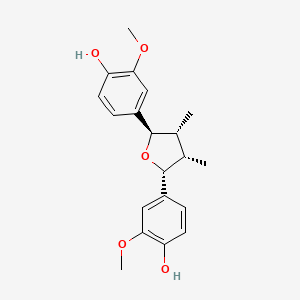
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)
